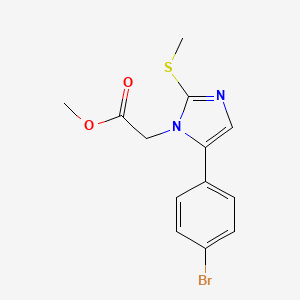

methyl 2-(5-(4-bromophenyl)-2-(methylthio)-1H-imidazol-1-yl)acetate

Description

Methyl 2-(5-(4-bromophenyl)-2-(methylthio)-1H-imidazol-1-yl)acetate is a substituted imidazole derivative characterized by a 4-bromophenyl group at position 5, a methylthio (-SMe) substituent at position 2, and a methyl acetate ester moiety linked via a methylene bridge to the imidazole nitrogen. The bromophenyl group enhances lipophilicity and may influence binding affinity, while the methylthio substituent could modulate electronic properties and metabolic stability. The ester group offers a handle for further functionalization or prodrug strategies.

Properties

IUPAC Name |

methyl 2-[5-(4-bromophenyl)-2-methylsulfanylimidazol-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2S/c1-18-12(17)8-16-11(7-15-13(16)19-2)9-3-5-10(14)6-4-9/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUBSRXVMMVGJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=CN=C1SC)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-(4-bromophenyl)-2-(methylthio)-1H-imidazol-1-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the bromophenyl and methylthio groups. The final step involves esterification to form the acetate.

Imidazole Formation: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Bromophenyl Introduction: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.

Methylthio Group Addition: The methylthio group can be added through a nucleophilic substitution reaction using a methylthiol reagent.

Esterification: The final step involves esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by the presence of an imidazole ring, a bromophenyl group, and a methylthio substituent. Its molecular formula is C₁₃H₁₃BrN₂O₂S, with a molecular weight of 341.23 g/mol . The synthesis typically involves the reaction of appropriate precursors through established organic synthesis methods, often utilizing imidazole chemistry as a core framework.

Anticancer Properties

Recent studies have indicated that compounds containing imidazole derivatives exhibit promising anticancer activities. For instance, structures similar to methyl 2-(5-(4-bromophenyl)-2-(methylthio)-1H-imidazol-1-yl)acetate have been shown to inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancer cells .

Case Study:

A study demonstrated that derivatives with imidazole scaffolds significantly inhibited the proliferation of MDA-MB-231 breast cancer cells. The mechanism of action appears to involve modulation of signaling pathways related to cell cycle regulation and apoptosis .

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. The presence of the bromophenyl group enhances the compound's ability to disrupt microbial cell membranes or interfere with essential microbial metabolic processes.

Data Table: Antimicrobial Activity

| Compound | Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| This compound | S. aureus | 18 |

Enzyme Inhibition

Studies suggest that this compound may act as an inhibitor of certain enzymes involved in tumor metabolism or microbial survival, such as topoisomerases or β-lactamases .

Therapeutic Potential

Given its diverse biological activities, this compound holds potential for development as a therapeutic agent in oncology and infectious diseases.

Drug Development

The compound's favorable pharmacological profile suggests it could be a candidate for further development into a drug formulation targeting specific cancers or resistant bacterial strains.

Mechanism of Action

The mechanism of action of methyl 2-(5-(4-bromophenyl)-2-(methylthio)-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The bromophenyl and methylthio groups may enhance binding affinity or selectivity towards certain targets, influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Aryl Substituents

- Methyl (E)-2-((1H-imidazol-1-yl)methyl)-3-(4-chlorophenyl)acrylate (): This compound features a 4-chlorophenyl group and an acrylate ester. While both compounds share an imidazole core and ester functionality, the target compound’s 4-bromophenyl group (vs. The absence of a conjugated acrylate system in the target compound could reduce reactivity toward nucleophiles, improving stability .

- Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate (): This benzimidazole derivative shares the 4-bromophenyl and ester groups but differs in the core structure (benzimidazole vs. imidazole). The target compound’s simpler imidazole core may offer synthetic accessibility and metabolic flexibility .

Analogues with Sulfur-Containing Substituents

- 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (): This triazole-thione derivative includes a bromophenyl group but lacks the methylthio and ester functionalities. The thione group (-C=S) in triazoles can act as a hydrogen-bond acceptor, contrasting with the methylthio group’s (-SMe) electron-donating nature. The target compound’s ester group may improve solubility compared to the non-esterified triazole .

Analogues with Ester Modifications

- Methyl-2-(4-((3-(2-methoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)1H-Imidazol-1-yl)acetate (Compound 48, ): This derivative combines imidazole with a thiazolidinedione moiety. The thiazolidinedione group is known for antidiabetic activity (e.g., pioglitazone), suggesting that the target compound could be modified similarly for therapeutic applications. However, the methylthio and bromophenyl groups in the target compound may redirect bioactivity toward antimicrobial or anticancer targets .

Analytical Data Comparison

Biological Activity

Methyl 2-(5-(4-bromophenyl)-2-(methylthio)-1H-imidazol-1-yl)acetate, with CAS number 1207024-03-0, is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and the implications of its structure on pharmacological properties.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃BrN₂O₂S |

| Molecular Weight | 341.23 g/mol |

| Structure | Structure |

Synthesis

The synthesis of this compound involves standard organic reactions typically used for imidazole derivatives. The compound is synthesized through a multi-step process that includes the formation of the imidazole ring, followed by the introduction of the bromophenyl and methylthio substituents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, compounds derived from imidazole scaffolds have shown significant inhibition of cell proliferation and induced morphological changes indicative of apoptosis at micromolar concentrations .

Table: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Methyl Imidazole Derivative | MDA-MB-231 | 1.0 | Apoptosis induction |

| Methyl Imidazole Derivative | HepG2 | 5.0 | Cell cycle arrest |

Antimicrobial Activity

Imidazole derivatives have also been investigated for their antimicrobial properties. This compound may exhibit activity against various microbial strains, including resistant Mycobacterium species. The presence of the methylthio group enhances lipophilicity, improving membrane permeability and potentially increasing antimicrobial efficacy .

Table: Antimicrobial Activity Overview

| Compound | Microbial Strain | Zone of Inhibition (mm) | Mechanism of Action |

|---|---|---|---|

| Methyl Imidazole Derivative | Mycobacterium abscessus | 15 | Disruption of cell wall |

Case Studies

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of imidazole derivatives, this compound was tested alongside other compounds. The results indicated that this compound could significantly enhance caspase activity, suggesting a strong pro-apoptotic effect at concentrations as low as 10 µM .

Case Study 2: Antimicrobial Resistance

Research focusing on antimicrobial resistance has shown that compounds similar to this compound can effectively inhibit multidrug-resistant strains of Mycobacterium abscessus. The structural modifications introduced in these compounds were critical for their enhanced activity against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.